molecular formula C11H13BrClN B6220256 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2758000-88-1

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6220256
CAS No.: 2758000-88-1
M. Wt: 274.58 g/mol
InChI Key: JQVQCTHAOBKJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 3-azabicyclo[3.1.0]hexane core is a privileged structure found in compounds investigated for a range of therapeutic areas . Specifically, analogs within this structural class, such as the 1-(3,4-dichlorophenyl) derivative, highlight the potential of this scaffold in biological applications . The bromophenyl substituent serves as a versatile synthetic handle for further derivatization via metal-catalyzed cross-coupling reactions, enabling researchers to explore structure-activity relationships and develop novel chemical probes. This compound is presented to the scientific community as a key building block for the synthesis of more complex molecules and for investigating new biological pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2758000-88-1

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C11H12BrN.ClH/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H

InChI Key

JQVQCTHAOBKJTB-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CC(=CC=C3)Br.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Design and Starting Materials

The most efficient route to 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves a four-step sequence starting from 3-bromophenylacetonitrile (1) and enantiomerically pure epichlorohydrin (2) [(R)- or (S)-configuration]. This method, adapted from WO2007127421A2, avoids intermediate isolation, enabling a single through-process for large-scale synthesis.

Step 1: Formation of Chlorohydrin Intermediate

3-Bromophenylacetonitrile reacts with (R)-epichlorohydrin in the presence of lithium hexamethyldisilazide (LiHMDS, 1.2 eq) at -30°C in dimethyl ether (DME). The reaction generates a chlorohydrin intermediate (3) via nucleophilic epoxide ring-opening, with the nitrile group positioned for subsequent cyclization:

3-Bromophenylacetonitrile+(R)-EpichlorohydrinLiHMDS, -30°CChlorohydrin (3)\text{3-Bromophenylacetonitrile} + \text{(R)-Epichlorohydrin} \xrightarrow{\text{LiHMDS, -30°C}} \text{Chlorohydrin (3)}

Key Conditions :

  • Solvent: Dimethyl ether (DME)

  • Temperature: -30°C

  • Base: LiHMDS (1.2 eq)

  • Yield: Quantitative (crude)

Step 2: Cyclopropanation via Base-Induced Ring Closure

The chlorohydrin intermediate undergoes cyclization using sodium hexamethyldisilazide (NaHMDS, 2.0 eq) at -15°C, forming the cyclopropane ring (4). This step establishes the bicyclo[3.1.0]hexane core:

Chlorohydrin (3)NaHMDS, -15°CCyclopropane Intermediate (4)\text{Chlorohydrin (3)} \xrightarrow{\text{NaHMDS, -15°C}} \text{Cyclopropane Intermediate (4)}

Optimization Note :

  • Substituting NaHMDS with weaker bases (e.g., K₂CO₃) reduces cyclopropane yield due to incomplete ring closure.

Step 3: Borane-Mediated Reduction to Amino Alcohol

Crude cyclopropane (4) is treated with borane-dimethyl sulfide complex (BH₃·Me₂S, 1.1 eq) at 40°C, reducing the nitrile to a primary amine and generating a cis-amino alcohol (5):

Cyclopropane (4)BH₃\cdotpMe₂S, 40°Ccis-Amino Alcohol (5)\text{Cyclopropane (4)} \xrightarrow{\text{BH₃·Me₂S, 40°C}} \text{cis-Amino Alcohol (5)}

Critical Parameters :

  • Temperature control (<10°C during BH₃ addition) prevents borane decomposition.

  • Prolonged aging at 40°C ensures complete reduction.

Step 4: Cyclodehydration and Hydrochloride Salt Formation

The amino alcohol (5) undergoes acid-catalyzed cyclodehydration with concentrated HCl in isopropyl acetate (i-PrOAc), yielding this compound (6) after crystallization:

cis-Amino Alcohol (5)HCl, i-PrOAc1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride (6)\text{cis-Amino Alcohol (5)} \xrightarrow{\text{HCl, i-PrOAc}} \text{this compound (6)}

Purification Protocol :

  • Crystallization solvent: i-PrOH/water (95:5) with methyl tert-butyl ether (MTBE) anti-solvent.

  • Isolated yield: 65% over four steps.

  • Enantiomeric purity: >99% ee.

Advantages of the Cyclopropanation Route

  • Atom Economy : All intermediates remain in solution, minimizing waste.

  • Stereochemical Control : Chiral epichlorohydrin ensures high enantiomeric excess (>99% ee).

  • Scalability : Demonstrated at 100 g scale with consistent yields.

Comparative Analysis of Synthetic Routes

Parameter Cyclopropanation Route Halogenation-Dehydrohalogenation
Starting Material3-Bromophenylacetonitrile3-Azabicyclo[3.1.0]hexane
Key StepsCyclopropanation, ReductionDehydrohalogenation, Halogenation
Aryl IntroductionEarly-stage (Step 1)Not applicable
Enantiomeric Control>99% eeRacemic
Overall Yield65%50–60%
ScalabilityDemonstrated at 100 gLimited by halogenation efficiency

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The bicyclic structure allows for cyclization reactions, forming different ring systems.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve polar aprotic solvents and mild temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted azabicyclo compounds, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

Neuropharmacology

One of the primary areas of research involves the compound's effects on the central nervous system (CNS). Studies have indicated that derivatives of azabicyclo compounds can act as potential treatments for neurological disorders such as schizophrenia and Alzheimer's disease. The unique bicyclic structure may enhance binding affinity to neurotransmitter receptors, which is crucial for developing CNS-active drugs .

Medicinal Chemistry

The compound has been explored for its potential as a scaffold in drug design. Its ability to mimic natural neurotransmitters allows it to be modified to develop new therapeutic agents. For instance, phenyl-3-aza-bicyclo[3.1.0]hexane derivatives have shown promise in treating cognitive dysfunctions associated with various psychiatric conditions .

Synthesis of New Compounds

Researchers have utilized 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride as a starting material for synthesizing novel compounds with enhanced biological activity. The bromine atom in the structure provides a site for further chemical modifications, which can lead to the development of more potent analogs with specific therapeutic effects .

Case Study 1: Treatment of Schizophrenia

A study investigated the efficacy of azabicyclo derivatives in animal models of schizophrenia. The results indicated that these compounds could significantly reduce symptoms related to both positive and negative aspects of the disorder, suggesting their potential use in clinical settings .

Case Study 2: Alzheimer's Disease

Another research project focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound demonstrated an ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thus providing a basis for further development as a therapeutic agent against neurodegeneration .

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with molecular targets through its bromophenyl and azabicyclo moieties. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the 3-azabicyclo[3.1.0]hexane scaffold but differ in aromatic substituents, leading to distinct pharmacological and pharmacokinetic profiles:

Structural Modifications and Pharmacological Activity
Compound Name (Hydrochloride Salt) Substituent Molecular Weight (g/mol) Key Pharmacological Activity Therapeutic Use/Model References
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane 3-Bromophenyl 274.58 Limited direct data; predicted TRI activity based on structural analogs Under investigation
(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane (DOV 21947) 3,4-Dichlorophenyl 261.58 Triple reuptake inhibitor : NE > DA > 5-HT (IC₅₀: NE = 14 nM, DA = 84 nM, 5-HT = 194 nM) Obesity, depression (preclinical)
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Naphthalen-2-yl 274.58 Unbalanced TRI : NE > DA > 5-HT (NE potency 14x higher than 5-HT) Sustained-release formulations
Bicifadine (1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane) 4-Methylphenyl 217.71 NE/DA-preferring TRI ; analgesic efficacy without opioid side effects Acute/chronic pain, neuropathy
Centanafadine (1-(2-Naphthalenyl)-3-azabicyclo[3.1.0]hexane) 2-Naphthalenyl 245.70 Balanced TRI ; ADHD symptom relief via NE/DA modulation ADHD (Phase III trials)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance transporter affinity but may reduce metabolic stability. For example, DOV 21947’s 3,4-dichloro substitution increases NE reuptake inhibition 6-fold compared to Bicifadine’s 4-methylphenyl group .
  • Bulkier substituents (e.g., naphthyl) extend half-life and enable sustained-release formulations. The naphthalen-2-yl derivative achieves 12-hour dissolution profiles (75% release at 6 hours) in sustained-release tablets .
Pharmacokinetic Comparison
Compound Cmax Reduction (Sustained vs. Immediate Release) Tmax (h) Half-life (h) Notable Excipients/Formulation
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane 30–50% (Cmax 30–80% of immediate release) 6–8 12–18 Lactose monohydrate, hypromellose, magnesium stearate
Bicifadine N/A (immediate release) 1–2 4–6 Standard tablet binders
DOV 21947 N/A (preclinical models) 2–3 8–10 Not reported

Dissolution Data for Sustained-Release Naphthalen-2-yl Derivative :

Time (h) 1 2 4 6 8 12
% Release 30 44 66 75 90 105

Source: Example 3 dissolution profile

Biological Activity

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound notable for its potential biological activities, particularly as a modulator of neurotransmitter systems. This article delves into the compound's biological activity, highlighting its pharmacological significance, synthetic routes, and related research findings.

Chemical Structure and Properties

The compound features a nitrogen atom integrated into a cyclohexane-like structure, with a bromophenyl group at the 1-position. Its molecular formula is C11H12BrNC_{11}H_{12}BrN with a molecular weight of approximately 238.124 g/mol . The unique structure contributes to its reactivity and interaction with various biological targets.

Research indicates that this compound primarily interacts with dopamine D3 receptors , which are implicated in several neurological disorders, including schizophrenia and Parkinson's disease. The compound's stereochemistry may influence its binding affinity and efficacy at these receptors, suggesting that different enantiomers could exhibit varied pharmacological profiles.

Modulation of Neurotransmitter Systems

  • Dopamine D3 Receptor Activity : The compound has been shown to modulate dopamine D3 receptors effectively, making it a candidate for therapeutic applications in neuropsychiatric conditions.
  • Potential Antidepressant Effects : Similar compounds within the azabicyclo family have demonstrated activity as neuronal nicotinic acetylcholine receptor antagonists, suggesting potential antidepressant effects through modulation of cholinergic signaling pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • In Vitro Studies : Initial in vitro evaluations have shown that compounds with similar azabicyclo structures can significantly impact cell growth rates and induce cytostatic effects in various cell lines, including fibroblasts .
  • Cell Cycle Analysis : Research indicates that certain derivatives can arrest the cell cycle at the G0/G1 phase, demonstrating their potential as anticancer agents by inhibiting cell proliferation .

Comparative Analysis of Related Compounds

A comparative analysis highlights the structural similarities and differences among various azabicyclo compounds:

Compound NameStructureKey Features
1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexaneStructureSimilar bicyclic structure; modulates dopamine receptors
1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexaneStructureChlorine substitution alters binding profile; potential antipsychotic effects
1-(phenyl)-3-azabicyclo[3.1.0]hexaneStructureLacks halogen substituents; serves as a baseline for activity comparison

The uniqueness of this compound lies in its specific bromine substitution, which may enhance selectivity and potency compared to other similar compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride?

The synthesis typically involves cyclopropanation and functionalization of the bicyclic core. Key steps include:

  • Cyclopropane ring formation via [2+1] cycloaddition or ring-closing metathesis.
  • Bromophenyl group introduction using Suzuki-Miyaura coupling or electrophilic aromatic substitution under controlled pH and temperature (e.g., 60–80°C) .
  • Hydrochloride salt formation via acid-base reaction in anhydrous ethanol or dichloromethane. Reaction yields depend on solvent polarity (e.g., THF or DMF) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm bicyclo[3.1.0]hexane geometry and bromophenyl substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₃BrClN, MW 274.58) .
  • X-ray Crystallography : For absolute stereochemical confirmation (e.g., orthorhombic P2₁2₁2₁ symmetry observed in analogs) .

Q. What safety protocols are critical during handling?

  • Use glove boxes for air-sensitive steps (e.g., cyclopropanation).
  • Wear PPE (gloves, goggles) to avoid skin contact with brominated intermediates, which may cause irritation (H315/H319 hazards) .
  • Dispose of waste via professional biohazard services due to halogenated byproducts .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance pharmacological activity?

  • Functional group modulation : Replace bromophenyl with fluorophenyl or chlorophenyl to study electronic effects on receptor binding .
  • Ring expansion : Modify the bicyclo[3.1.0] core to bicyclo[3.1.1] for improved metabolic stability (e.g., 3-benzyl-3-azabicyclo[3.1.1]heptane derivatives) .
  • Salt form optimization : Test alternative counterions (e.g., sulfate) to enhance solubility .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response reevaluation : Ensure assays use standardized concentrations (e.g., 1–100 µM) and control for salt dissociation in vitro .
  • Target selectivity profiling : Use kinase panels or GPCR screens to identify off-target effects.
  • Metabolic stability assays : Compare hepatic microsome half-lives across species (e.g., human vs. rat) to explain interspecies variability .

Q. How does crystallographic data inform molecular interactions?

  • Hydrogen bonding networks : In analogs like (1S,5R)-1-(4-fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride, Cl⁻ anions form N–H⋯Cl bonds (2.8–3.1 Å), stabilizing the bicyclic conformation .
  • Torsional strain analysis : Bicyclo[3.1.0]hexane’s envelope conformation introduces strain (~5 kcal/mol), affecting ligand-receptor docking .

Q. What experimental controls are essential in neurotransmitter reuptake inhibition studies?

  • Positive controls : Use selective serotonin/norepinephrine reuptake inhibitors (e.g., fluoxetine) to validate assay sensitivity .
  • Vehicle controls : Account for DMSO solvent effects on cell viability (<0.1% v/v).
  • Radioligand displacement assays : Measure IC₅₀ values using [³H]-citalopram for SERT binding studies .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent screening : Compare yields in polar aprotic (DMF) vs. nonpolar solvents (toluene) to balance reactivity and byproduct formation .
  • Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% with ligand additives (e.g., XPhos) to maintain efficiency .
  • Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., cyclopropanation) to improve safety and reproducibility .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (2.1–2.5), BBB permeability, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Model bicyclo[3.1.0]hexane flexibility in aqueous vs. lipid bilayer environments .

Q. How to validate target engagement in cellular models?

  • Knockdown/knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., SERT) and assess activity loss .
  • Thermal shift assays : Monitor protein melting temperature (∆Tm) shifts to confirm direct binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.